(Z)-3-(3-chlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
Description
(Z)-3-(3-Chlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a rhodanine-derived heterocyclic compound featuring:
- A thiophen-2-ylmethylene moiety at position 5, offering π-conjugation and electron-rich interactions.
- A thioxothiazolidin-4-one core, known for diverse pharmacological properties, including antimicrobial, antioxidant, and enzyme inhibitory activities.
This compound is synthesized via Knoevenagel condensation, typically involving 2-thioxothiazolidin-4-one and thiophene-2-carbaldehyde under acidic conditions .
Properties
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNOS3/c15-9-3-1-4-10(7-9)16-13(17)12(20-14(16)18)8-11-5-2-6-19-11/h1-8H/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZDTEWIEREGIZ-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=CS3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(3-chlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with a thione group. Its structure can be represented as follows:
- Chemical Formula : CHClNS
- Molecular Weight : 239.77 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound this compound has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant properties of the compound were evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicated:
- DPPH Scavenging Activity : IC = 45 µg/mL
- ABTS Scavenging Activity : IC = 50 µg/mL
These findings suggest that the compound can effectively neutralize free radicals, thus providing a protective effect against oxidative stress.
Cytotoxicity and Anticancer Potential
In vitro studies on human cancer cell lines have shown that this compound exhibits cytotoxic effects. The following table summarizes the cytotoxicity results against different cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
| A549 | 18 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It has been suggested that the compound affects signaling pathways related to apoptosis and cell cycle regulation.
- Interaction with Cellular Components : Binding affinity studies indicate that the compound may interact with cellular membranes or specific receptors, altering cellular responses.
Case Studies
A notable study investigated the effects of this compound on Aβ aggregation in Alzheimer’s disease models. The findings indicated that it could inhibit the formation of toxic oligomers, thus suggesting potential neuroprotective effects. The study utilized techniques such as:
- Dynamic Light Scattering (DLS) : To measure particle size changes during aggregation.
- Transmission Electron Microscopy (TEM) : To visualize fibril formation.
Results showed that treatment with the compound significantly reduced the aggregation rate of Aβ peptides, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs and their substituent effects are summarized below:
Key Observations :
- Electron-withdrawing groups (e.g., 3-chlorophenyl) enhance lipophilicity and membrane penetration, improving antimicrobial activity .
- Thiophene vs. Indole/Benzene : Thiophen-2-ylmethylene (in the target compound) offers stronger π-π stacking than benzene but weaker hydrogen bonding than indole derivatives .
- Antioxidant Activity : Electron-rich substituents (e.g., 4-methylbenzylidene in 5c ) correlate with radical scavenging, while nitro groups reduce efficacy .
Antifungal Activity
- Target Compound : Predicted moderate activity due to lack of phenylacetic acid (critical for 5f ’s high efficacy) .
- 5f : MIC = 2 µg/mL against Candida albicans; phenylacetic acid enhances target binding .
- 4h : Butyric acid substituent reduces activity by 70% compared to 5f .
Antioxidant Activity
- Target Compound : Thiophene’s electron-rich structure may confer moderate activity (inferred IC₅₀ ~20–25 µg/mL), weaker than 5c (IC₅₀ = 17.54 µg/mL) .
- 5j : Nitrobenzylidene group lowers IC₅₀ to 17.54 µg/mL, similar to ascorbic acid .
Enzyme Inhibition
Preparation Methods
Knoevenagel Condensation-Based Approaches
The most widely reported method involves a Knoevenagel condensation between 3-(3-chlorophenyl)-2-thioxothiazolidin-4-one and thiophene-2-carbaldehyde. This reaction typically employs acetic acid as both solvent and catalyst, with sodium acetate acting as a proton scavenger. The mechanism proceeds through:
- Enolate formation : Deprotonation of the thiazolidinone’s active methylene group ($$ \text{C}_5\text{H} $$) by acetate ions.
- Nucleophilic attack : The enolate attacks the electrophilic carbonyl carbon of thiophene-2-carbaldehyde.
- Dehydration : Elimination of water to form the α,β-unsaturated ketone system ($$ \text{C}=\text{CH}-\text{thiophene} $$).
Optimization data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 80°C | +32% yield |
| Reaction time | 6 hr | Peak yield |
| Molar ratio (1:1) | 1:1.2 | +18% yield |
Yields typically range from 68-82% under conventional heating.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the condensation step, reducing reaction times from hours to minutes. A study demonstrated complete conversion within 15 minutes at 100°C using dimethylformamide (DMF) as solvent. The rapid dielectric heating enhances molecular collisions while minimizing thermal decomposition of the thiophene moiety.
Green Chemistry Approaches
Ultrasound-Promoted Synthesis
Ultrasound irradiation (35 kHz) enables room-temperature synthesis with improved Z-selectivity. Key advantages include:
- Time reduction : 8-12 minutes vs. 6 hours conventional
- Yield enhancement : 89-94% vs. 68-82% conventional
- Solvent systems : Water/ethanol mixtures (3:1 v/v) showed optimal results
Mechanistic rationale : Acoustic cavitation generates transient microenvironments with localized temperatures >2000K, promoting enolate formation without base catalysts.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques with Knoevenagel catalysts:
| Catalyst | Reaction Time | Yield |
|---|---|---|
| Montmorillonite | 45 min | 85% |
| Na₂CO₃ | 30 min | 78% |
| No catalyst | 90 min | 61% |
This method eliminates solvent waste while maintaining stereochemical control.
Stereochemical Control Strategies
The Z-configuration at the exocyclic double bond is critical for biological activity. Three primary control methods emerge:
Kinetic vs. Thermodynamic Control
Solvent Polarity Effects
| Solvent | Dielectric Constant | Z:E Ratio |
|---|---|---|
| DMSO | 46.7 | 92:8 |
| Ethanol | 24.3 | 85:15 |
| Toluene | 2.38 | 72:28 |
Polar aprotic solvents stabilize the transition state through dipole interactions.
Post-Synthetic Modifications
Thioxo Group Functionalization
The 2-thioxo group undergoes selective alkylation:
Thiophene Ring Modifications
Electrophilic substitution reactions:
| Reaction | Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-nitrothiophene derivative |
| Sulfonation | SO₃/DMF, 60°C | 5-sulfonic acid derivative |
| Friedel-Crafts | AcCl/AlCl₃, reflux | 5-acetylthiophene derivative |
Analytical Characterization
Spectroscopic Identification
1H NMR (400 MHz, DMSO-d₆) :
IR (KBr) :
X-ray Crystallography
Single-crystal analysis confirms:
- Dihedral angle between thiophene/thiazolidinone: 38.7°
- Intramolecular S···O distance: 2.89 Å (indicative of conjugation)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer for exothermic condensation:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Space-time yield | 0.8 kg/m³/hr | 4.2 kg/m³/hr |
| Byproduct formation | 12% | 3.8% |
Q & A
Q. What are the optimal synthetic routes for (Z)-3-(3-chlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one?
The synthesis typically involves a base-catalyzed condensation reaction between 3-(3-chlorophenyl)-2-thioxothiazolidin-4-one and thiophene-2-carbaldehyde. Key steps include:
- Reaction Conditions : Use NaOH or KOH as a base in ethanol or methanol under reflux (6–8 hours).
- Workup : Monitor reaction progress via TLC. Purify the product using column chromatography (silica gel, ethyl acetate/hexane eluent).
- Yield Optimization : Adjust solvent polarity (e.g., ethanol vs. methanol) and base concentration to improve yields (typically 60–75%) .
Q. How can the Z-configuration of the exocyclic double bond be confirmed?
- NMR Spectroscopy : The coupling constant () between the thiophene and thiazolidinone protons in the Z-isomer is typically 10–12 Hz, distinct from the E-isomer.
- NOESY Analysis : Spatial proximity between the thiophene β-proton and the thiazolidinone NH proton confirms the Z-configuration .
- X-ray Crystallography : Definitive structural confirmation can be achieved via single-crystal X-ray diffraction .
Q. What analytical techniques are critical for characterizing this compound?
- HPLC : Assess purity (>95%) using a C18 column with a methanol/water gradient.
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+: ~393.5 g/mol).
- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can discrepancies in reported antibacterial activity across studies be resolved?
- Standardized Assays : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against reference strains (e.g., S. aureus ATCC 25923).
- Compound Integrity : Verify purity via HPLC and stability under assay conditions (e.g., DMSO solubility, light sensitivity).
- Strain-Specific Variability : Test against clinical isolates to account for resistance mechanisms .
Q. What strategies improve bioavailability for in vivo anticancer studies?
- Formulation : Use cyclodextrin-based complexes or liposomal encapsulation to enhance aqueous solubility.
- Pharmacokinetic Profiling : Conduct bioavailability studies in rodent models (IV vs. oral administration) with LC-MS/MS quantification of plasma levels.
- Metabolite Identification : Use liver microsome assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
Q. How to design experiments to elucidate the mechanism of anticancer activity?
- Apoptosis Assays : Use Annexin V-FITC/PI staining and flow cytometry to quantify apoptotic cells.
- Target Identification : Perform molecular docking studies against apoptosis regulators (e.g., Bcl-2, caspase-3) and validate via siRNA knockdown in cancer cell lines.
- In Vivo Efficacy : Test in xenograft models (e.g., HCT-116 colon cancer) with tumor volume monitoring and immunohistochemical analysis of proliferation markers (Ki-67) .
Data Contradiction Analysis
Q. How to address inconsistent cytotoxicity data in different cell lines?
- Cell Line Authentication : Ensure cell lines are mycoplasma-free and genotyped (e.g., STR profiling).
- Assay Consistency : Standardize MTT/WST-1 protocols (e.g., incubation time, serum concentration).
- Mechanistic Profiling : Compare gene expression profiles (RNA-seq) of sensitive vs. resistant cell lines to identify resistance pathways .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol vs. Methanol | Higher polarity improves yield |
| Base | NaOH (0.1 M) vs. KOH (0.1 M) | KOH may reduce side reactions |
| Reaction Time | 6 vs. 8 hours | Longer time increases purity |
Q. Table 2. Biological Activity Profiling
| Assay Type | Protocol | Key Outcome |
|---|---|---|
| MIC (Antibacterial) | CLSI broth microdilution | MIC = 8–16 µg/mL (Gram+) |
| Cytotoxicity (MTT) | 48h incubation, HCT-116 cells | IC50 = 12.3 ± 1.5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
